1-Benzothiophene-3-carbonyl chloride
Overview
Description
1-Benzothiophene-3-carbonyl chloride is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Target of Action
Benzo[b]thiophene-3-carbonyl chloride is a chemical compound used in proteomics research . . It’s worth noting that compounds with similar structures have been used in the development of potential anticancer agents .
Mode of Action
It’s known that the compound can react with other substances under certain conditions . More research is needed to fully understand its interactions with biological targets.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may interfere with cell division and growth pathways.
Result of Action
Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.
Action Environment
The action of Benzo[b]thiophene-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that temperature could affect its stability. Additionally, the compound is considered dangerous, with safety information indicating that it can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it should be handled with care to ensure safety and efficacy.
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells. Additionally, Benzo[b]thiophene-3-carbonyl chloride can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that alter protein function .
Cellular Effects
Benzo[b]thiophene-3-carbonyl chloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, Benzo[b]thiophene-3-carbonyl chloride can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Benzo[b]thiophene-3-carbonyl chloride involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it can inhibit kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups. Additionally, Benzo[b]thiophene-3-carbonyl chloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[b]thiophene-3-carbonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophene-3-carbonyl chloride can degrade over time, leading to a decrease in its biological activity. The compound can also have long-term effects on cellular function, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzo[b]thiophene-3-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of Benzo[b]thiophene-3-carbonyl chloride can lead to toxic effects, such as cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
Benzo[b]thiophene-3-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of Benzo[b]thiophene-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For example, Benzo[b]thiophene-3-carbonyl chloride can be transported into cells via organic anion transporters, which are proteins that mediate the uptake of organic compounds .
Subcellular Localization
The subcellular localization of Benzo[b]thiophene-3-carbonyl chloride is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Benzo[b]thiophene-3-carbonyl chloride can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with oxalyl chloride in the presence of a catalyst. This reaction typically occurs under reflux conditions, producing benzo[b]thiophene-3-carbonyl chloride as the primary product .
Industrial Production Methods: Industrial production of benzo[b]thiophene-3-carbonyl chloride often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Major Products:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Scientific Research Applications
1-Benzothiophene-3-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiophene: The parent compound of benzo[b]thiophene-3-carbonyl chloride, lacking the carbonyl chloride functional group.
Uniqueness: 1-Benzothiophene-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
1-benzothiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMXWLPUJAYDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379998 | |
Record name | 1-benzothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39827-12-8 | |
Record name | 1-benzothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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